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molecular formula C12H8N4O B8583621 2-pyridazin-4-yl-1H-quinazolin-4-one

2-pyridazin-4-yl-1H-quinazolin-4-one

Cat. No. B8583621
M. Wt: 224.22 g/mol
InChI Key: NREPMTIPHPWGGU-UHFFFAOYSA-N
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Patent
US09073890B2

Procedure details

A 100 mL round-bottom flask equipped with a Dean-Stark trap was charged with a mixture of N-(2-carbamoylphenyl)pyridazine-4-carboxamide (300 mg, 1.0 eq.), sodium methoxide (401 mg, 7.4 mmol, 6.0 eq.) and 10 mL of anhydrous toluene. The reaction mixture was heated to 110° C. and refluxed overnight. After cooling, the volatiles were removed in vacuo and the residue was quenched with a saturated aqueous solution of NH4Cl (10 mL). The pH of the mixture was adjusted to 3 with 10% HCl in water. The solution was extracted with DCM (50 ml×3). The combined organic layers were washed with brine, dried over Na2SO4. After filtration and evaporation, 88 mg of a yellow solid was obtained, LCMS m/z=225.1 (M+1) (Method A) (retention time=1.10 min) which was used in the next step without further purification.
Name
N-(2-carbamoylphenyl)pyridazine-4-carboxamide
Quantity
300 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
401 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11]([C:13]1[CH:18]=[CH:17][N:16]=[N:15][CH:14]=1)=O)(=[O:3])[NH2:2].C[O-].[Na+]>C1(C)C=CC=CC=1>[N:16]1[CH:17]=[CH:18][C:13]([C:11]2[NH:2][C:1](=[O:3])[C:4]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[N:10]=2)=[CH:14][N:15]=1 |f:1.2|

Inputs

Step One
Name
N-(2-carbamoylphenyl)pyridazine-4-carboxamide
Quantity
300 mg
Type
reactant
Smiles
C(N)(=O)C1=C(C=CC=C1)NC(=O)C1=CN=NC=C1
Name
sodium methoxide
Quantity
401 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL round-bottom flask equipped with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was quenched with a saturated aqueous solution of NH4Cl (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with DCM (50 ml×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation

Outcomes

Product
Name
Type
product
Smiles
N1=NC=C(C=C1)C1=NC2=CC=CC=C2C(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 88 mg
YIELD: CALCULATEDPERCENTYIELD 31.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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